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molecular formula C10H12N2O4 B8546668 Diethyl pyrimidine-2,4-dicarboxylate

Diethyl pyrimidine-2,4-dicarboxylate

Cat. No. B8546668
M. Wt: 224.21 g/mol
InChI Key: QMKOOFGZHMSBLD-UHFFFAOYSA-N
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Patent
US09006249B2

Procedure details

Next, to a stirred solution of diethyl pyrimidine-2,4-dicarboxylate (130 mg, 0.58 mmol) in MeOH (3 mL) is added 1N NaOH (2 mL) and the mixture is stirred at room temperature for 3 hours. The solution is carefully acidified with 1N HCl and the solvent is removed under reduced pressure to give pyrimidine-2,4-dicarboxylic acid. This is used as is in subsequent reactions.
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([O:9]CC)=[O:8])=[N:3][C:2]=1[C:12]([O:14]CC)=[O:13].[OH-].[Na+].Cl>CO>[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[N:3][C:2]=1[C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
N1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(N=C(C=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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